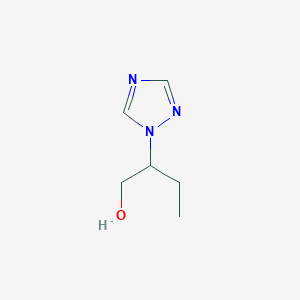

2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,2,4-triazol-1-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-6(3-10)9-5-7-4-8-9/h4-6,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAAOCRRYROPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1C=NC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of calculated values, estimations based on structurally similar compounds, and established chemical principles. Detailed, standardized experimental protocols for the determination of these properties are provided to guide researchers in their empirical validation. Furthermore, a plausible synthetic route and a summary of the likely mechanism of action, based on the well-documented activities of related triazole-containing compounds, are outlined. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and characterization of new chemical entities.

Chemical Identity and Estimated Physicochemical Properties

The following table summarizes the key identifying information and estimated physicochemical properties of this compound. These values are crucial for predicting the compound's behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value (Estimated) |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| Melting Point | Solid at room temperature; estimated range: 60-80 °C |

| Boiling Point | > 250 °C (decomposes) |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. Sparingly soluble in non-polar organic solvents. |

| pKa | Basic pKa (protonated triazole): ~2.5; Acidic pKa (triazole N-H): ~10.2 |

| LogP | ~0.1 - 0.5 |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized laboratory procedures for the empirical determination of the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a compound with multiple ionizable groups, multiple pKa values will be observed.

Protocol (Potentiometric Titration):

-

Solution Preparation: A precise weight of the compound is dissolved in a known volume of a suitable solvent (often water or a water-co-solvent mixture) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for equilibration.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the half-equivalence point(s) on the curve, where the concentrations of the protonated and deprotonated forms of the ionizable group are equal.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the nucleophilic ring-opening of 1,2-epoxybutane with 1,2,4-triazole. This reaction is typically carried out in the presence of a base.

Proposed Synthetic Protocol

-

Preparation of the Triazole Salt: 1,2,4-triazole (1.0 equivalent) is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF). A strong base, such as sodium hydride (NaH, 1.1 equivalents), is added portion-wise at 0 °C to deprotonate the triazole and form the sodium triazolide salt in situ.

-

Nucleophilic Attack: To the solution of the sodium triazolide, 1,2-epoxybutane (1.2 equivalents) is added dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many 1,2,4-triazole derivatives are known to exhibit potent antifungal activity. The primary mechanism of action for this class of compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway.

Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, triazole compounds block the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its normal function, leading to the inhibition of fungal growth and, ultimately, cell death.

Caption: Antifungal mechanism of triazoles via ergosterol biosynthesis inhibition.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is currently unavailable, the estimated properties, along with the detailed experimental protocols and a plausible synthetic route, offer a solid starting point for further research and development. The likely mechanism of action, consistent with other triazole antifungals, suggests its potential as a bioactive molecule. The information presented herein is intended to facilitate the progression of this compound from a theoretical entity to a well-characterized molecule with potential applications in the pharmaceutical and agrochemical industries.

An In-depth Technical Guide on the Core Mechanism of Action of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Disclaimer: As of November 2025, specific experimental data on the mechanism of action for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol is not available in peer-reviewed literature. This guide is based on the well-established mechanism of action of the broader class of triazole antifungal agents, to which this compound belongs based on its chemical structure. The information presented herein is inferred from studies on analogous triazole-containing compounds.

Introduction

Triazole-based compounds form a cornerstone of modern antifungal therapy.[1][2][3] Characterized by a five-membered ring containing three nitrogen atoms, these agents exhibit potent and broad-spectrum antifungal activity.[1][2][3] The therapeutic efficacy of triazoles is primarily attributed to their specific interference with the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[4][5][6] This document provides a detailed overview of the inferred mechanism of action of this compound, based on the established pharmacology of the triazole antifungal class.

Proposed Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of triazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol.[2][7][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for fungal cell structure and function.[4][5][6]

The proposed mechanism of action for this compound involves the following key steps:

-

Binding to Lanosterol 14α-Demethylase (CYP51): The nitrogen atom in the triazole ring of the compound is believed to bind to the heme iron atom in the active site of CYP51.[2][8] This interaction competitively inhibits the enzyme.

-

Disruption of Ergosterol Synthesis: The inhibition of CYP51 blocks the conversion of lanosterol to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, a crucial step in the ergosterol biosynthesis pathway.[9]

-

Accumulation of Toxic Sterol Precursors: This enzymatic blockade leads to the accumulation of 14α-methylated sterols, such as lanosterol, within the fungal cell.[10]

-

Alteration of Fungal Cell Membrane Properties: The depletion of ergosterol and the accumulation of these toxic precursors disrupt the structure and function of the fungal cell membrane, leading to increased permeability, altered activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect).[10]

Signaling Pathway: Ergosterol Biosynthesis and its Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole antifungals.

Caption: Proposed mechanism of action of this compound via inhibition of CYP51 in the ergosterol biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the antifungal activity and mechanism of action of triazole compounds.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12]

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

-

Inoculum Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared and adjusted to a final concentration of 0.5-2.5 x 10^3 colony-forming units (CFU)/mL in RPMI-1640 medium.[11]

-

Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. This can be assessed visually or by reading the optical density with a spectrophotometer.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the inhibition of ergosterol production in fungal cells.

Experimental Workflow:

Caption: Workflow for the ergosterol biosynthesis inhibition assay.

Detailed Steps:

-

Fungal Culture and Treatment: Fungal cells are grown to the mid-logarithmic phase and then treated with various concentrations of the test compound for a defined period.

-

Sterol Extraction:

-

Cells are harvested and washed.

-

The cell pellet is saponified using alcoholic potassium hydroxide to break down lipids.

-

Sterols are extracted from the saponified mixture using an organic solvent like n-heptane.

-

-

Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify ergosterol and its precursors.

-

Data Analysis: The percentage of ergosterol inhibition is calculated relative to a vehicle-treated control. The IC50 value (the concentration of the compound that inhibits ergosterol synthesis by 50%) is then determined.[13]

In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme, CYP51.

Experimental Workflow:

Caption: Workflow for the in vitro CYP51 inhibition assay.

Detailed Steps:

-

Enzyme Preparation: Recombinant fungal CYP51 is expressed and purified.

-

Reaction Setup: A reaction mixture is prepared containing the purified CYP51, NADPH-cytochrome P450 reductase (which provides electrons for the reaction), and a fluorogenic substrate such as 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC).[14][15]

-

Inhibition Measurement:

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of NADPH.

-

The rate of the reaction is monitored by measuring the increase in fluorescence as the substrate is metabolized.

-

-

Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value.[16]

Quantitative Data for Analogous Triazole Antifungals

The following tables summarize quantitative data for well-characterized triazole antifungal agents. This data provides a reference range for the expected potency of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Selected Triazoles against Candida albicans

| Compound | MIC Range (µg/mL) | Reference |

| Fluconazole | 0.25 - 16 | [2] |

| Itraconazole | 0.03 - 1 | [17] |

| Voriconazole | 0.03 - 0.5 | [7] |

| Posaconazole | 0.03 - 1 | [17] |

Table 2: IC50 Values for CYP51 Inhibition by Selected Triazoles

| Compound | Fungal Species | IC50 (µM) | Reference |

| Fluconazole | Candida albicans | 0.31 | [16] |

| Itraconazole | Candida albicans | 0.027 | N/A |

| Voriconazole | Candida albicans | 0.012 | N/A |

| Posaconazole | Trypanosoma cruzi | <0.003 | [18] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Conclusion

Based on its chemical structure, this compound is presumed to act as an antifungal agent through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This mechanism is consistent with the established mode of action for the triazole class of antifungals. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth. Further experimental validation, following the protocols outlined in this guide, is necessary to confirm this proposed mechanism and to quantify the antifungal potency of this specific compound.

References

- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazole antifungals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. cypex.co.uk [cypex.co.uk]

- 16. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Guide: Crystal Structure Analysis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Note to the Reader: A comprehensive search for the crystal structure of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol did not yield any publicly available crystallographic data. Therefore, this guide provides a detailed analysis of a closely related and structurally significant compound, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol , for which extensive crystallographic information is available. This compound serves as an excellent case study for the methodologies and data presentation relevant to the crystal structure analysis of triazole-containing antifungal agents.

Introduction

Triazole derivatives are a cornerstone in the development of antifungal pharmaceuticals. Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships and for the rational design of new, more effective therapeutic agents.

This technical guide provides an in-depth overview of the crystal structure analysis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, a key intermediate in the synthesis of novel antifungal drugs.[1] The analysis reveals the conformational features, intermolecular interactions, and packing arrangements that define the solid-state architecture of this compound. Two distinct crystal forms, one orthorhombic and one monoclinic, have been reported, and both are detailed herein to provide a comprehensive structural perspective.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol has been reported through two similar reductive routes from the corresponding ethanone precursor.

Method A (leading to the Orthorhombic form): To a stirred solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (6.00 g, 26.88 mmol) in methanol (50 ml), a solution of sodium borohydride (1.12 g, 29.57 mmol) in methanol (20 ml) was added dropwise.[2] The reaction mixture was stirred at room temperature for 30 minutes.[2] Following the reaction, the solvent was removed under vacuum, and 25 ml of cold water was added.[2] The product was extracted with dichloromethane (3 x 40 ml), and the combined organic extracts were washed with water (3 x 30 ml).[2] The organic phase was then dried over anhydrous sodium sulfate.[2] Colorless crystals were obtained by crystallization from ethanol, yielding the final product with an 85% yield.[2]

Method B (leading to the Monoclinic form): A mixture of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.25 g, 10 mmol), sodium borohydride (0.756 g, 20 mmol), and 30 ml of dry ethanol was refluxed for 3 hours.[1] After solvent evaporation, the mixture was neutralized with dilute hydrochloric acid and refluxed for an additional 30 minutes.[1] Upon cooling, the solution was made alkaline with sodium hydroxide.[1] The resulting precipitate was collected and recrystallized from ethanol.[1] Crystals suitable for X-ray analysis were grown by dissolving the crude product (1.0 g) in ethanol (30 ml) and allowing the solution to evaporate slowly at room temperature over approximately 7 days.[1]

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure was carried out using single-crystal X-ray diffraction techniques. The general workflow for this process is illustrated in the diagram below.

Orthorhombic Crystal: Data were collected on a Nonius KappaCCD area-detector diffractometer.[2] Of the 9658 measured reflections, 1536 were independent.[2]

Monoclinic Crystal: An Enraf-Nonius CAD-4 diffractometer was used for data collection.[1] A total of 1969 reflections were measured, with 1886 being independent.[1] An absorption correction was applied using a ψ scan.[1]

Structure Solution and Refinement: For both structures, the solution was achieved using direct methods. The refinement was carried out against F² for all reflections.[1][2] For the orthorhombic structure, all hydrogen atoms were located in difference Fourier maps and then included in calculated positions as riding atoms.[2] In the case of the monoclinic structure, the hydroxyl hydrogen atom was located in a Fourier difference map and refined freely, while other hydrogen atoms were placed in geometrically calculated positions.[1]

Results and Discussion

The crystallographic analysis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol revealed two polymorphic forms. The key crystallographic data and data collection parameters for both the orthorhombic and monoclinic structures are summarized in the tables below for comparison.

Crystallographic Data

| Parameter | Orthorhombic Form[3] | Monoclinic Form[1] |

| Chemical Formula | C₁₀H₉F₂N₃O | C₁₀H₉F₂N₃O |

| Formula Weight ( g/mol ) | 225.20 | 225.20 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | C2/c |

| a (Å) | 5.3770 (11) | 14.261 (3) |

| b (Å) | 12.598 (3) | 5.6150 (11) |

| c (Å) | 15.601 (3) | 25.823 (5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 94.84 (3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1056.8 (3) | 2060.4 (7) |

| Z | 4 | 8 |

| Temperature (K) | 295 | 293 |

| Calculated Density (Mg/m³) | 1.415 | - |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Absorption Coeff. (mm⁻¹) | 0.12 | 0.12 |

Data Collection and Refinement

| Parameter | Orthorhombic Form[2] | Monoclinic Form[1] |

| Diffractometer | Nonius KappaCCD | Enraf-Nonius CAD-4 |

| Reflections Collected | 9658 | 1969 |

| Independent Reflections | 1536 | 1886 |

| R_int | 0.081 | 0.035 |

| Final R indices [I>2σ(I)] | R1 = 0.063 | R1 = 0.051 |

| wR (all data) | wR2 = 0.149 | wR2 = 0.143 |

| Goodness-of-fit on F² | - | 1.01 |

Molecular and Crystal Structure

In both polymorphic forms, the molecule consists of a 2,4-difluorophenyl group and a 1,2,4-triazole ring linked by an ethanol backbone. The primary conformational difference between the two forms lies in the dihedral angle between the mean planes of the triazole and benzene rings. In the orthorhombic structure, this angle is 20.6 (2)°.[3] For the monoclinic form, the dihedral angle is slightly larger at 22.90 (4)°.[1]

The crystal packing is stabilized by a network of hydrogen bonds. In the orthorhombic form, molecules are linked by strong O—H···N hydrogen bonds, forming chains along the[4] direction.[3] Weaker C—H···N and C—H···F interactions are also observed.[3] Similarly, the monoclinic structure features intermolecular C—H···F and O—H···N hydrogen bonds that link the molecules into one-dimensional chains along the direction.[1]

Hydrogen Bond Geometry

The specific geometries of the key hydrogen bonds are crucial for understanding the stability of the crystal lattice.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code (Orthorhombic)[2] |

| O1—H1···N3 | 0.82 | 2.01 | 2.826 (4) | 171 | x+1/2, -y+3/2, -z+1 |

| C3—H3···N2 | 0.93 | 2.62 | 3.500 (5) | 158 | x+1/2, -y+3/2, -z |

| C8—H8B···F1 | 0.97 | 2.45 | 3.340 (5) | 153 | -x+1, y-1/2, -z+1/2 |

| C10—H10···F2 | 0.93 | 2.48 | 3.270 (4) | 142 | -x, y-1/2, -z+1/2 |

Conclusion

The single-crystal X-ray diffraction analysis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol has successfully elucidated its three-dimensional structure, revealing the existence of at least two polymorphic forms (orthorhombic and monoclinic). The detailed structural data, including bond lengths, bond angles, and torsion angles, provide a precise model of the molecule's conformation. Furthermore, the analysis of the supramolecular architecture, governed by a network of hydrogen bonds, offers critical insights into the crystal packing and stability. This information is invaluable for professionals in drug development, as it underpins a deeper understanding of the solid-state properties of this important class of antifungal compounds, which can influence factors such as solubility, stability, and bioavailability.

References

- 1. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

Potential Biological Targets of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. This technical guide provides a comprehensive overview of the known biological targets of 1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the research and development of novel therapeutics.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent application of 1,2,4-triazole derivatives is in the treatment of fungal infections. The primary mechanism of action for these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Key Target: Lanosterol 14α-Demethylase (CYP51)

CYP51 is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[7] 1,2,4-triazole antifungals bind to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate and thereby inhibiting the enzyme's function.[2][3][6]

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the in vitro activity of various 1,2,4-triazole derivatives against different fungal pathogens, primarily through the inhibition of CYP51.

| Compound Class | Fungal Strain | Activity Metric | Value | Reference |

| Triazole alcohols | Candida albicans | MIC | 0.0156 - 2.0 μg/mL | [3] |

| Triazole-oxadiazoles | Candida albicans | MIC | 6.25 μg/mL | [8] |

| Quinoline based benzothiazolyl-1,2,4-triazoles | Candida albicans | MIC | 6.25 μg/mL | [8] |

| 1,2,4-Triazole-thiazolidin-4-ones | Candida albicans | MIC | 200 μg/mL | [4] |

| Acetyl derivatives | Candida albicans | IC50 (CaCYP51) | 0.49 μM | |

| Thiazole derivatives | Candida albicans | IC50 (CaCYP51) | 0.41 μM | |

| Amide linker derivatives | Candida albicans | IC50 (CaCYP51) | 0.48 - 0.56 μM |

Experimental Protocol: CYP51 Inhibition Assay

A common method to assess the inhibitory activity of compounds against CYP51 is a fluorescence-based in vitro assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,2,4-triazole derivative against recombinant CYP51.

Materials:

-

Recombinant human or fungal CYP51 enzyme

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

A fluorescent probe that detects the product of the demethylation reaction

-

Test compounds (1,2,4-triazole derivatives)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase in each well of the microplate.

-

Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known CYP51 inhibitor like ketoconazole) and a negative control (vehicle, e.g., DMSO).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, lanosterol, to each well.

-

Incubate the plate at 37°C for a specific time, allowing the enzymatic reaction to proceed.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Add the fluorescent probe, which will react with the demethylated product to generate a fluorescent signal.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Activity: A Multi-Targeted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents, exhibiting a wide range of mechanisms of action by targeting various components of cancer cell signaling pathways.[9]

Key Targets in Oncology

-

Kinases: A significant number of 1,2,4-triazole derivatives have been developed as kinase inhibitors.[10] Kinases are crucial regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. Targeted kinases include:

-

Tubulin: Several 1,2,4-triazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization.[11] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and apoptosis.

-

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis. Aromatase inhibitors, such as the 1,2,4-triazole-containing drugs letrozole and anastrozole, are effective in treating hormone-receptor-positive breast cancer.[9]

-

Other Enzymes: Other enzyme targets include methionine aminopeptidase type II (MetAP2) and steroid sulfatase.[8]

-

DNA Intercalation: Some derivatives are proposed to exert their anticancer effects by intercalating into DNA, thereby disrupting DNA replication and transcription.

Signaling Pathways

Quantitative Data: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | Target | Activity Metric | Value | Reference |

| Diarylurea derivatives | HT-29, H460, MDA-MB-231 | c-Kit, RET, FLT3 | IC50 | 0.85 - 1.54 μM | [8] |

| Triazolo[4,3-b]pyridazin-3-yl-quinolines | - | PIM-1/3 | IC50 | 7 nM / 70 nM | |

| 4-N-nitrophenyl substituted amino-4H-1,2,4-triazoles | - | Aromatase | IC50 | 9.02 nM | |

| 1,2,3-Triazole/1,2,4-triazole hybrids | - | Aromatase | IC50 | 24 nM | |

| Diaryl-1,2,4-triazole derivatives | - | EGFR | IC50 | 3.6 μM | [11] |

Experimental Protocols

Objective: To determine the inhibitory effect of a 1,2,4-triazole derivative on a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., p38α, EGFR)

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Test compounds

-

96-well filter plates or other appropriate assay plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, kinase, and substrate in each well.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).

-

For radioactive assays, spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash away unincorporated [γ-³²P]ATP.

-

Quantify the amount of phosphorylated substrate by scintillation counting (radioactive) or by using a specific antibody and a detection system (non-radioactive, e.g., ELISA-based or luminescence-based).

-

Calculate the percentage of kinase inhibition and determine the IC50 value.[12][13][14][15]

Objective: To assess the effect of a 1,2,4-triazole derivative on the polymerization of tubulin into microtubules.[16][17][18][19]

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP)

-

Test compounds

-

A temperature-controlled spectrophotometer or fluorometer

-

96-well plates

Procedure:

-

Prepare a solution of tubulin in the polymerization buffer on ice to prevent premature polymerization.

-

Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).

-

Add the tubulin solution to the wells to initiate polymerization.

-

Immediately place the plate in a spectrophotometer or fluorometer set at 37°C.

-

Monitor the change in absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) over time.

-

The rate and extent of polymerization are determined from the resulting curves. Inhibitors will show a decrease in the rate and/or extent of polymerization.

-

Analyze the data to determine the effect of the compound on tubulin polymerization.[16][17][18][19][20]

Anti-inflammatory Activity: Targeting Cyclooxygenases

Certain 1,2,4-triazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[21][22][23] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Key Targets: COX-1 and COX-2

There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[21]

Quantitative Data: In Vitro COX Inhibition

| Compound Class | Target | Activity Metric | Value | Reference |

| 1,2,4-Triazole Schiff bases | COX-2 | IC50 | 0.04 μM | [21] |

| Diaryl-1,2,4-triazole derivatives | COX-2 | IC50 | 1.98 - 2.13 μM | [21] |

| 1,2,4-Triazole-pyrazole hybrids | COX-2 | IC50 | 0.55 - 0.91 μM | [21] |

| Quinolone-1,2,4-triazole hybrids | COX-2 | IC50 | 7.25 - 8.48 nM | [21] |

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the selective inhibitory activity of a 1,2,4-triazole derivative against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

A detection system to measure prostaglandin production (e.g., ELISA kit for PGE₂)

-

Test compounds

-

96-well plates

Procedure:

-

In separate wells for COX-1 and COX-2, prepare a reaction mixture containing the assay buffer and the respective enzyme.

-

Add the test compounds at various concentrations. Include a non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Quantify the amount of prostaglandin (e.g., PGE₂) produced using an ELISA kit.

-

Calculate the percentage of inhibition for each enzyme at each compound concentration.

-

Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).[24][25][26][27]

Other Biological Activities and Targets

The versatility of the 1,2,4-triazole scaffold extends to a range of other therapeutic areas.

Antiviral Activity

1,2,4-triazole derivatives have shown activity against various viruses, including HIV. Ribavirin, a well-known antiviral drug, contains a 1,2,4-triazole ring. Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[28][29][30][31][32]

Antitubercular Activity

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is a validated target for antitubercular drugs. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of InhA.

Anticonvulsant Activity

Some 1,2,4-triazole derivatives have demonstrated anticonvulsant effects, with the GABA-A receptor being a potential target. These compounds can modulate the activity of this major inhibitory neurotransmitter receptor in the central nervous system.

Receptor Antagonism

Derivatives of 1,2,4-triazole have been developed as antagonists for various receptors, including the adenosine A2B receptor, which is a target in cancer immunotherapy.[6][33][34]

Experimental Protocol: Radioligand Binding Assay for Receptor Antagonism

Objective: To determine the binding affinity of a 1,2,4-triazole derivative to a specific receptor (e.g., adenosine A2B receptor).[7][33][35]

Materials:

-

Cell membranes expressing the target receptor

-

A specific radioligand for the target receptor (e.g., [³H]PSB-603 for A2B)

-

Test compounds

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubate the cell membranes with the radioligand and various concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The equilibrium dissociation constant (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.[33][36]

This guide provides a foundational understanding of the diverse biological targets of 1,2,4-triazole derivatives. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at discovering and characterizing novel therapeutic agents based on this versatile scaffold. Further investigation into the specific interactions between these compounds and their targets will continue to drive the development of more potent and selective drugs.

References

- 1. epa.gov [epa.gov]

- 2. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.15. In Vitro Kinase Assay [bio-protocol.org]

- 13. In vitro kinase assay [protocols.io]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. In vitro tubulin polymerization assay [bio-protocol.org]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. benthamopen.com [benthamopen.com]

- 21. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 29. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 30. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs [mdpi.com]

- 33. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. giffordbioscience.com [giffordbioscience.com]

- 36. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Triazole Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole alcohols represent a cornerstone in the development of potent therapeutic agents, most notably in the field of antifungal therapy. Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell growth inhibition or death.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazole alcohols, detailed experimental protocols for their synthesis and evaluation, and a visual representation of their mechanism of action.

Core Structure-Activity Relationships

The archetypal triazole alcohol pharmacophore consists of a central propan-2-ol backbone, a 1,2,4-triazole ring, and a substituted aryl moiety. The SAR of this class of compounds can be summarized as follows:

-

1,2,4-Triazole Moiety: The nitrogen-containing triazole ring is essential for activity. The N4 atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking the enzyme's catalytic function.[1] Modifications to this ring are generally detrimental to activity.

-

Tertiary Alcohol: The hydroxyl group on the propan-2-ol scaffold forms a crucial hydrogen bond with a nearby amino acid residue in the active site of CYP51, further anchoring the inhibitor. Esterification or removal of this hydroxyl group typically leads to a significant loss of potency.[4]

-

Aryl Substituents: The nature and position of substituents on the aryl ring (typically a phenyl or substituted phenyl ring) are key determinants of the compound's potency and spectrum of activity. Halogen substituents, such as fluorine and chlorine, are common in potent antifungal triazoles like fluconazole and voriconazole. These substituents are thought to enhance binding affinity through favorable interactions within the enzyme's active site. The substitution pattern (e.g., 2,4-disubstitution on a phenyl ring) is often critical for optimal activity.[5]

Quantitative SAR Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized 2-aryl-3-(1,2,4-triazol-1-yl)propan-2-ol derivatives against various fungal pathogens. The data is compiled from representative studies in the literature.[6][7]

| Compound ID | R1 | R2 | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| 1a | H | H | 16 | 8 | 32 |

| 1b | 2-F | H | 4 | 2 | 8 |

| 1c | 4-F | H | 2 | 1 | 4 |

| 1d | 2-Cl | H | 8 | 4 | 16 |

| 1e | 4-Cl | H | 1 | 0.5 | 2 |

| 1f | 2,4-diF | H | ≤0.125 | ≤0.125 | 1 |

| 1g | 2,4-diCl | H | 0.5 | 0.25 | 1 |

| Fluconazole | - | - | 0.5 | 1 | >64 |

| Voriconazole | - | - | 0.25 | 0.125 | 0.5 |

Experimental Protocols

General Synthesis of 2-Aryl-3-(1,2,4-triazol-1-yl)propan-2-ol Derivatives

This protocol describes a general method for the synthesis of the title compounds, adapted from published procedures.[6]

Step 1: Epoxidation of Substituted Styrene

-

Dissolve the appropriately substituted styrene (1.0 eq) in dichloromethane (DCM).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Ring-Opening of Epoxide with 1,2,4-Triazole

-

Dissolve the crude epoxide from Step 1 and 1,2,4-triazole (1.5 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired triazole alcohol.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[8]

-

Preparation of Inoculum:

-

Subculture the fungal strains on Sabouraud Dextrose Agar (SDA) at 35 °C for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubate the plates at 35 °C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, as determined visually or spectrophotometrically.

-

Visualizing the Mechanism of Action and Experimental Workflow

Ergosterol Biosynthesis Pathway and the Action of Triazole Alcohols

The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi, highlighting the inhibitory action of triazole alcohols on lanosterol 14α-demethylase (CYP51).

Caption: Inhibition of Lanosterol 14α-demethylase by Triazole Alcohols.

General Experimental Workflow for SAR Studies

The diagram below outlines the typical workflow for the synthesis and biological evaluation of novel triazole alcohol derivatives in a structure-activity relationship study.

Caption: Workflow for Triazole Alcohol SAR Studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and fungicidal evaluation of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

Solubility Profile of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol, a key intermediate in the synthesis of various pharmaceutically active compounds. A comprehensive search of publicly available literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed theoretical solubility profile based on its molecular structure, a general experimental protocol for determining its solubility via the widely accepted saturation shake-flask method, and a discussion of the key factors influencing the solubility of triazole-containing organic compounds.

Introduction

This compound is a heterocyclic compound featuring a polar 1,2,4-triazole ring, a hydrophilic hydroxyl group, and a moderately nonpolar butyl group. This amphiphilic nature suggests a versatile solubility profile, which is critical for its application in synthetic chemistry, purification processes, and formulation development. Understanding its behavior in various common laboratory solvents is essential for optimizing reaction conditions, developing robust purification strategies, and formulating final products.

Predicted Solubility in Common Laboratory Solvents

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (triazole ring, hydroxyl group) and nonpolar (butyl chain) moieties. The presence of nitrogen atoms in the triazole ring and the hydroxyl group allows for hydrogen bonding with protic solvents.[1][2] Therefore, it is expected to be most soluble in polar protic and polar aprotic solvents and less soluble in nonpolar solvents.

The following table summarizes the predicted qualitative solubility.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderately Soluble | The polar triazole and hydroxyl groups can form hydrogen bonds with water.[1][2] The C4 alkyl chain may limit high solubility. |

| Methanol | Highly Soluble | Similar polarity and hydrogen bonding capability to the solute. | |

| Ethanol | Highly Soluble | Similar polarity and hydrogen bonding capability to the solute. | |

| Isopropanol (IPA) | Soluble | Good balance of polar and nonpolar characteristics. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | High polarity and ability to accept hydrogen bonds. Often used for compounds with poor aqueous solubility.[3] |

| Dimethylformamide (DMF) | Highly Soluble | High polarity and suitable for a wide range of organic compounds. | |

| Acetonitrile (ACN) | Soluble | Polar nature makes it a good solvent for polar compounds. | |

| Acetone | Soluble | Capable of dissolving a range of polar and moderately nonpolar compounds. | |

| Nonpolar | Toluene | Sparingly Soluble | The nonpolar aromatic ring interacts poorly with the polar functional groups of the solute. |

| Hexane | Insoluble | The aliphatic nonpolar nature of hexane is incompatible with the polar triazole and hydroxyl groups. | |

| Diethyl Ether | Sparingly Soluble | While it has a dipole moment, its overall nonpolar character is dominant, limiting solubility. |

Experimental Protocol for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[3][4][5][6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.[3][4]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, as it may take days to reach equilibrium.[7] The pH of the suspension should be checked at the beginning and end of the experiment for aqueous solvents.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Diagram 1: Experimental Workflow for the Saturation Shake-Flask Method

Caption: Workflow for determining thermodynamic solubility.

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external and internal factors. A comprehensive understanding of these factors is crucial for manipulating and predicting its solubility behavior.

-

Solute Properties: The inherent chemical structure, including its polarity, molecular size, and ability to form hydrogen bonds, is the primary determinant of its solubility. The presence of the triazole ring and hydroxyl group makes it a polar molecule.[1][2]

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent dictate its ability to solvate the solute. Polar solvents will more effectively solvate this polar compound.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[1]

-

pH (for Aqueous Solutions): The 1,2,4-triazole ring has basic nitrogen atoms. In acidic aqueous solutions, these nitrogens can be protonated, forming a cationic species. This salt formation will significantly increase the aqueous solubility compared to its intrinsic solubility in neutral or basic solutions.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility.

Diagram 2: Key Factors Affecting Solubility

Caption: Interplay of factors governing compound solubility.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Experiences on equilibrium solub [physchem.org.uk]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. quora.com [quora.com]

Enantioselective Synthesis of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible enantioselective synthetic routes for obtaining 2-(1H-1,2,4-triazol-1-yl)butan-1-ol, a chiral building block of interest in medicinal chemistry. Due to the absence of a dedicated, published synthesis for this specific molecule, this document outlines three robust and well-established methodologies in asymmetric synthesis that can be adapted for its preparation: Asymmetric Reduction of a Prochiral Ketone, Enzymatic Kinetic Resolution of a Racemic Alcohol, and Nucleophilic Ring-Opening of a Chiral Epoxide.

Asymmetric Reduction of 2-(1H-1,2,4-triazol-1-yl)butan-1-one

This approach focuses on the enantioselective reduction of the prochiral ketone, 2-(1H-1,2,4-triazol-1-yl)butan-1-one, to the desired chiral alcohol. The key to this strategy is the use of a chiral reducing agent or a catalyst that facilitates the delivery of a hydride to one face of the ketone preferentially. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful and widely used method for achieving high enantioselectivity in the reduction of ketones.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

2-(1H-1,2,4-triazol-1-yl)butan-1-one

-

(R)- or (S)-CBS catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine)

-

Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the CBS catalyst (0.1 equivalents) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Borane dimethyl sulfide complex (1.1 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

-

A solution of 2-(1H-1,2,4-triazol-1-yl)butan-1-one (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by the addition of a saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

| Method | Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |

| Asymmetric Reduction | (R)- or (S)-CBS Catalyst | 85-95 | >95 |

Experimental Workflow

Theoretical and Computational Approaches to 1,2,4-Triazole Compounds: A Technical Guide for Researchers

Introduction: The 1,2,4-triazole moiety, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its unique structural and electronic properties, including the ability to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, make it a versatile scaffold for the design of therapeutic agents and functional materials.[6] This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of 1,2,4-triazole derivatives, with a focus on their applications in drug discovery and corrosion inhibition. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of key findings and detailed experimental and computational protocols.

Core Applications of 1,2,4-Triazole Compounds

Computational studies have been instrumental in elucidating the mechanisms of action and structure-activity relationships (SAR) of 1,2,4-triazole derivatives in various applications.

Anticancer Agents: A significant body of research focuses on 1,2,4-triazoles as anticancer agents.[7][8] Molecular docking studies have been pivotal in identifying their binding modes with various protein targets. For instance, derivatives have been designed to target aromatase and tubulin, key players in certain cancers.[9] Computational screening of extensive libraries of 1,2,4-triazole derivatives has enabled the identification of potent inhibitors with favorable binding energies.[6][9]

Corrosion Inhibitors: The ability of 1,2,4-triazole derivatives to form protective films on metal surfaces makes them effective corrosion inhibitors.[10][11][12] Theoretical calculations, particularly Density Functional Theory (DFT), are employed to investigate the adsorption behavior of these molecules on metal surfaces.[11][13] Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the efficiency of these compounds as corrosion inhibitors.[13]

Antifungal Agents: The 1,2,4-triazole scaffold is present in numerous clinically used antifungal drugs.[2][5] Computational studies, including molecular docking, are used to investigate their interactions with fungal enzymes like sterol demethylase (CYP51).[14] These studies aid in the design of novel derivatives with enhanced antifungal activity.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various computational and experimental studies on 1,2,4-triazole derivatives.

Table 1: Molecular Docking and Biological Activity Data for Anticancer 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Cancer Cell Line | Reference |

| 7f | c-kit tyrosine kinase | -176.749 | 16.782 (µg/mL) | HepG2 | [7] |

| 7f | Protein kinase B | -170.066 | 16.782 (µg/mL) | HepG2 | [7] |

| Compound 1 | Aromatase | -9.04 to -9.96 | - | - | [9] |

| Compound 1 | Tubulin | -6.23 to -7.54 | - | - | [9] |

| 17 | Cyclin-dependent kinase 2 | - | 0.31 | MCF-7 | [15] |

| 22 | Cyclin-dependent kinase 2 | - | - | MCF-7 | [15] |

| 25 | Cyclin-dependent kinase 2 | - | 4.98 | Caco-2 | [15] |

Table 2: Corrosion Inhibition Efficiency and Computational Parameters for 1,2,4-Triazole Derivatives

| Inhibitor | Concentration | Inhibition Efficiency (%) | Adsorption Model | Computational Method | Reference |

| 5-hexylsulfanyl-1,2,4-triazole (HST) | 10⁻³ M | 97 | Langmuir | DFT, MD | [11] |

| 1,2,4-triazole (TAZ) | 3 mmol/L | 84.4 | Langmuir | Quantum Chemistry | [12] |

| 3-amino-1,2,4-triazole (ATA) | 3 mmol/L | 86.4 | Langmuir | Quantum Chemistry | [12] |

| 3,5-diamino-1,2,4-triazole (DAT) | 3 mmol/L | 87.1 | Langmuir | Quantum Chemistry | [12] |

| TzPz | - | 91.9 | Langmuir | DFT | [16] |

Table 3: Quantum Chemical Parameters for Selected 1,2,4-Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| T3 | -5.778 | - | 2.183 - 3.273 | DFT | [13] |

| T | -5.728 | - | 2.183 - 3.273 | DFT | [13] |

| T1 | -5.586 | - | 2.183 - 3.273 | DFT | [13] |

| T2 | -5.513 | - | 2.183 - 3.273 | DFT | [13] |

Methodologies and Protocols

This section details the computational and experimental protocols frequently cited in the study of 1,2,4-triazole compounds.

Computational Protocols

1. Density Functional Theory (DFT) Calculations:

-

Objective: To investigate the electronic structure, reactivity, and spectroscopic properties of 1,2,4-triazole derivatives.[17][18][19]

-

Software: Gaussian, GAMESS, etc.

-

Methodology:

-

Geometry Optimization: The molecular structures of the triazole derivatives are optimized to their lowest energy conformation. A common functional used is B3LYP, with a basis set such as 6-311++G(d,p).[18][19]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Calculation of Quantum Chemical Descriptors: Parameters like HOMO and LUMO energies, energy gap, dipole moment, and Fukui indices are calculated to assess the molecule's reactivity and stability.[17][20]

-

Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions and charge distribution.[21][22]

-

2. Molecular Docking:

-

Objective: To predict the binding mode and affinity of 1,2,4-triazole derivatives to a specific protein target.[7][9][14][23]

-

Software: AutoDock, Schrödinger Maestro, etc.[9]

-

Methodology:

-

Ligand Preparation: The 2D structures of the triazole derivatives are drawn and converted to 3D structures. Energy minimization is performed using a force field like MMFF94.[6]

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: The prepared ligands are docked into the active site of the prepared receptor using a docking algorithm. The program generates multiple binding poses and scores them based on a scoring function to estimate the binding affinity.

-

Analysis of Results: The best-docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

3. Molecular Dynamics (MD) Simulations:

-

Objective: To study the dynamic behavior and stability of the ligand-protein complex over time.[6]

-

Software: GROMACS, AMBER, etc.

-

Methodology:

-

System Setup: The docked ligand-protein complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system.

-

Minimization and Equilibration: The system is energy minimized to remove steric clashes. This is followed by equilibration steps under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: A long simulation (typically nanoseconds) is run to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies (using methods like MM-PBSA).[6]

-

Experimental Protocols

1. Synthesis of 1,2,4-Triazole Derivatives:

-

General Procedure (Example: Synthesis of 1,2,4-triazole-cored acetamides):

-

Start with a suitable precursor, such as 2-(4-isobutylphenyl) propanoic acid.[7]

-

Couple the triazole moiety with different electrophiles under specific reaction conditions to yield the target compounds.[7]

-

The synthesized compounds are then purified, often by recrystallization.

-

Characterization is performed using spectroscopic methods like FTIR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

-

2. In Vitro Anticancer Activity Assay (MTT Assay):

-

Objective: To evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[8]

-

Methodology:

-

Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and incubated.[7]

-

The cells are then treated with different concentrations of the synthesized 1,2,4-triazole derivatives and incubated for a specific period.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

The formazan crystals formed are dissolved in a solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and the IC50 value (concentration required to inhibit 50% of cell growth) is calculated.

-

Visualizing Molecular Interactions and Pathways

Graphviz diagrams are provided below to illustrate key concepts in the computational study of 1,2,4-triazole compounds.

Caption: A typical computational drug design workflow for 1,2,4-triazole derivatives.

Caption: The mechanism of corrosion inhibition by 1,2,4-triazole compounds.

Caption: A flowchart for performing DFT calculations on 1,2,4-triazole derivatives.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]